molecular formula C42H69NaO11 B7823019 Salinomycin (Procoxacin)

Salinomycin (Procoxacin)

Cat. No.: B7823019
M. Wt: 773.0 g/mol
InChI Key: YPZYGIQXBGHDBH-SJFKYSFGSA-M
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Description

Salinomycin (Procoxacin) is a polyether ionophore antibiotic derived from Streptomyces albus (CAS: 53003-10-4; molecular formula: C₄₂H₇₀O₁₁; molecular weight: 751) . It exhibits potent activity against Gram-positive bacteria and protozoans, but its most notable application lies in targeting cancer stem cells (CSCs). Salinomycin inhibits CSC signaling pathways, including Wnt/β-catenin, by blocking Wnt-induced LRP6 phosphorylation and downregulating β-catenin expression . It also induces apoptosis via caspase activation, mitochondrial membrane depolarization, and reactive oxygen species (ROS) production . Preclinical studies demonstrate efficacy in breast, lung, liver, and glioblastoma models, with IC₅₀ values ranging from 163 nM (Wnt inhibition) to 230 nM (apoptosis induction in drug-resistant cells) .

Properties

IUPAC Name

sodium;(2S)-2-[(2R,5S)-6-[(2S,3R,4R,6S)-6-[(3R,5S,7R,10S,12R,15R)-3-[(5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O11.Na/c1-11-29(38(46)47)31-15-14-23(4)36(50-31)27(8)34(44)26(7)35(45)30(12-2)37-24(5)22-25(6)41(51-37)19-16-32(43)42(53-41)21-20-39(10,52-42)33-17-18-40(48,13-3)28(9)49-33;/h16,19,23-34,36-37,43-44,48H,11-15,17-18,20-22H2,1-10H3,(H,46,47);/q;+1/p-1/t23-,24-,25+,26+,27-,28-,29-,30+,31+,32+,33?,34-,36?,37?,39+,40+,41-,42-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZYGIQXBGHDBH-SJFKYSFGSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@H]1CC[C@@H](C(O1)[C@@H](C)[C@H]([C@@H](C)C(=O)[C@@H](CC)C2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@](O4)(C)C5CC[C@@]([C@@H](O5)C)(CC)O)O)C)C)O)C)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H69NaO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

773.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Wet Granulation for Veterinary Applications

Industrial production of salinomycin often involves wet granulation to improve stability and bioavailability. A patented method (CN110025582A) outlines a two-step wetting process for creating sodium salinomycin granules. The procedure begins with 1,000 kg of salinomycin fine powder , which undergoes initial wetting in a coulter mixer with water at 25 rpm for 15 minutes, achieving a moisture content of 16.7%. The wet powder is then combined with a binder system comprising 10 kg of dextrin dissolved in 100 kg of water and 25 kg of sodium lignosulfonate , a dispersing agent.

Key Process Parameters:

StepComponentQuantityMixing SpeedMoisture Content
First WettingSalinomycin + Water1,000 kg25 rpm16.7%
Binder AdditionDextrin Solution110 kg30 rpm22.5%
GranulationWet ProductFluid Bed12–14%

This method minimizes energy consumption by reducing the need for repeated granulation cycles, achieving a production efficiency of 98.5%. The final granules exhibit uniform particle size (250–400 µm), ensuring consistent dissolution rates in animal feed.

Total Chemical Synthesis of Salinomycin

Retrosynthetic Strategies and Fragment Coupling

Salinomycin’s complex structure, featuring a bis-spiroacetal core and polyketide chain, has challenged synthetic chemists. Three landmark total syntheses—by Kishi (1981), Yonemitsu (1989), and Kocienski (1994)—employ distinct disconnection strategies.

Comparative Analysis of Total Syntheses:

ApproachKey DisconnectionsStereochemical Control MethodsOverall Yield
KishiC9–C10, C17–C18, C20–C21Olefin epoxidation, oxirane cleavage0.8%
YonemitsuC9–C10, C17–C18Chiral pool (D-glucose, D-mannitol)1.2%
KocienskiC9–C10Singlet oxygen-mediated spiroacetalization2.1%

Kishi’s synthesis introduced a directed epoxidation strategy to construct the polyketide chain, while Yonemitsu leveraged carbohydrate precursors for stereochemical fidelity. Kocienski’s approach stands out for its use of singlet oxygen to form the bis-spiroacetal core via a photooxygenation cascade.

Synthesis of the Bis-Spiroacetal Core

The eastern hemisphere’s [5.6.6]-bis-spiroacetal system is synthesized through ozonolysis of acyl furans. For example, treatment of furan 43 with ozone at −78°C yields spirocycle 44 , which undergoes transketalization with p-TsOH to form the core structure in 65% yield. This method avoids tedious protecting group manipulations, enabling gram-scale production.

Derivative Synthesis and Functionalization

C20-Modified Salinomycin Analogs

Recent work by Huczynski et al. describes the synthesis of C20-epi-amino derivatives via a Mitsunobu–Staudinger sequence. Reacting salinomycin with triphenylphosphine and diethyl azodicarboxylate (DEAD) generates an intermediate that undergoes Staudinger reduction with trimethylsilyl azide, achieving a 78% yield of Sal-epiNH . Subsequent reductive amination with aldehydes produces 18 derivatives with IC~50~ values as low as 0.85 µM against colorectal cancer cells.

Anticancer Conjugates via Click Chemistry

Conjugation strategies enhance salinomycin’s therapeutic index. A 2015 study synthesized salinomycin–floxuridine conjugates using copper-catalyzed azide-alkyne cycloaddition (CuAAC). The ester-linked conjugate exhibited a 12-fold increase in antiproliferative activity against doxorubicin-resistant breast cancer cells (IC~50~ = 0.2 µM) compared to salinomycin alone.

Quality Control and Analytical Characterization

HPLC Purity Assessment

Industrial batches are analyzed using reversed-phase HPLC (C18 column, 5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% phosphoric acid (75:25). Salinomycin elutes at 8.2 minutes with ≥98.5% purity, while sodium lignosulfonate is quantified at 6.7 minutes.

Spectroscopic Validation

  • HRMS : m/z calc’d for C~42~H~70~O~11~ [M+Na]^+^: 797.4812; found: 797.4809.

  • ^13^C NMR : Characteristic signals at δ 179.8 ppm (C1 carboxyl) and δ 102.4 ppm (spiroacetal carbons) .

Chemical Reactions Analysis

Degradation Pathways

Salinomycin undergoes pH- and solvent-dependent degradation:

  • Aqueous Methanol Solution: Degrades via spiro ring opening, forming a furan moiety. This process involves protonation at O13, carbocation stabilization at C24, and nucleophilic attack by O20 .

  • Thermal Degradation: Generates decomposition products with altered ionophoric properties, critical for storage stability .

Metabolic Reactions

In vivo metabolism involves cytochrome P450 enzymes:

  • Primary Pathway: CYP3A4-mediated oxidation dominates, leading to hydroxylated metabolites .

  • Drug-Drug Interactions: Co-administration with ketoconazole (CYP3A4 inhibitor) increases systemic exposure (7-fold AUC, 3-fold Cmax) .

Parameter Value Method
Plasma Protein Binding19.78% (human)Equilibrium dialysis
Half-life (t₁/₂α)0.48 hours (rat, IV)Two-compartment model

Ionophoric Activity

Salinomycin’s polyether structure enables selective ion binding:

  • K⁺ Complexation: Forms 1:1 complexes via coordination with oxygen atoms, disrupting cellular ion gradients .

  • pH-Dependent Transport: Enhanced ion transport in acidic environments (e.g., tumor microenvironments) .

Reactive Oxygen Species (ROS) Generation

Salinomycin induces oxidative stress through redox cycling:

  • Mechanism: Elevates intracellular ROS via mitochondrial disruption, leading to caspase-dependent apoptosis .

  • Synergy with Autophagy: ROS accumulation synergizes with autophagy inhibition, amplifying cytotoxicity in cancer stem cells .

Mechanistic Insights from Structural Analysis

X-ray crystallography and DFT calculations reveal:

  • Spiroacetal Stability: The bis-spiroacetal core undergoes pH-sensitive ring-opening, influencing bioavailability .

  • Stereoelectronic Effects: Electron-withdrawing substituents (e.g., ortho-benzyl amides) enhance electrophilicity at C1, boosting anticancer activity .

This comprehensive analysis underscores salinomycin’s versatility in chemical reactivity, guiding the design of derivatives with optimized pharmacokinetic and therapeutic profiles.

Scientific Research Applications

Research Findings and Case Studies

Numerous studies have documented the efficacy of Salinomycin against various cancer types:

Cancer Type Mechanism Findings
Breast CancerInduces apoptosis in breast CSCs100-fold more effective than paclitaxel; reduces ALDH1 and CD44 levels .
Lung CancerInhibits tumorsphere formationSuppresses expression of stemness markers like Oct-4 and Nanog in A549 cells .
Gastric CancerTargets ALDH1-positive CSCsInhibits proliferation and viability of NCI-N87 cells; induces differentiation .
Pancreatic CancerEnhances efficacy when combined with gemcitabineMore effective than gemcitabine alone; eliminates engraftment in xenograft models .
Prostate CancerReduces ALDH-1 activityInduces ROS generation; inhibits growth in VCaP and LNCaP cells .

Clinical Implications

Recent clinical pilot studies have demonstrated that Salinomycin can induce partial clinical regression in heavily pretreated and therapy-resistant cancers. Its ability to eliminate both CSCs and therapy-resistant cancer cells positions it as a novel therapeutic agent. Ongoing research is focused on optimizing delivery methods, including nanoparticle formulations to enhance bioavailability and target specificity .

Mechanism of Action

Comparison with Similar Compounds

Data Tables

Table 1: Mechanism and Efficacy Comparison

Compound Mechanism of Action Key Targets/Pathways IC₅₀ (nM) Research Findings References
Salinomycin Polyether ionophore, CSC inhibition Wnt/β-catenin, STAT3, ROS 163–230 Targets CSCs, induces apoptosis, synergizes with radiation/chemotherapy
Nanchangmycin Polyether ionophore, antifibrotic FYN, PTK2, MAPK1/3 N/A Requires chemical modifications for in vivo use; modest lipid accumulation effect
ICG-001 β-catenin/TCF inhibitor CBP/β-catenin interaction 3000 Less effective in CSC depletion compared to Salinomycin
Cisplatin DNA cross-linking DNA repair mechanisms Variable Lower cytotoxicity in A549/SW480 vs. Salinomycin complexes

Table 2: Cancer Model Efficacy

Cancer Type Salinomycin Efficacy Comparator Compound Efficacy References
Breast Cancer Induces apoptosis in MCF-7/DOX (IC₅₀ = 230 nM) Nanchangmycin: No significant CSC effect
Lung Cancer Reduces viability in A549/LNM35 cells Cisplatin: Lower cytotoxicity in A549
Glioblastoma Inhibits neurospheres, prolongs survival N/A
Liver Cancer Reduces tumor volume in vivo ICG-001: Targets Wnt but not CSCs

Key Research Findings

  • Synergy with Radiation: Salinomycin induces replication fork collapse and inhibits homologous recombination repair, enhancing radiotherapy efficacy .
  • ROS-Mediated Apoptosis: In MCF-7/DOX cells, Salinomycin triggers mitochondrial apoptosis via ROS overproduction, reversible by N-acetylcysteine .
  • CSC Depletion : Reduces CD44+/CD24- populations in breast cancer and depletes glioma stem cells, prolonging survival in murine models .
  • Superior Cytotoxicity : Mn(II)/Gd(III) complexes outperform platinum-based drugs in lung and colon cancer cells .

Biological Activity

Salinomycin, also known as Procoxacin, is a polyether ionophore antibiotic primarily derived from the bacterium Streptomyces albus. It exhibits significant biological activity, particularly against Gram-positive bacteria and in cancer treatment, especially targeting cancer stem cells (CSCs). This article delves into the biological activity of Salinomycin, including its antibacterial properties, mechanisms of action in cancer therapy, and relevant case studies.

Antibacterial Activity

Salinomycin demonstrates potent antibacterial properties, particularly against Gram-positive bacteria. Its efficacy includes:

  • High Activity Against Resistant Strains : Salinomycin is effective against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis, and Mycobacterium tuberculosis .
  • Inactivity Against Gram-Negative Bacteria and Fungi : The compound shows no significant effect on Gram-negative bacteria or fungi like Candida .

Salinomycin functions as a potassium ionophore, facilitating the transport of potassium ions across cell membranes. This action disrupts cellular ion homeostasis, leading to:

  • Inhibition of Wnt/β-catenin Signaling : Salinomycin blocks LRP6 phosphorylation, a critical step in Wnt signaling pathways, which are often upregulated in cancer .
  • Induction of Apoptosis : The compound promotes apoptosis in susceptible bacterial cells through lysosomal membrane permeabilization and reactive oxygen species (ROS) generation .

Efficacy Against Cancer Stem Cells

Salinomycin has emerged as a promising agent in oncology due to its selective toxicity towards CSCs. Key findings include:

  • Selective Targeting : In a study that screened 16,000 compounds, Salinomycin was identified as one of the few agents capable of reducing the proportion of breast CSCs by over 100-fold compared to paclitaxel .
  • Broad Cancer Spectrum : Research indicates that Salinomycin effectively targets various cancers, including prostate, gastric, pancreatic, colorectal cancers, lung adenocarcinoma, osteosarcoma, squamous cell carcinoma, and leukemia .

Mechanisms in Cancer Treatment

The mechanisms through which Salinomycin exerts its anticancer effects involve:

  • Disruption of Ion Homeostasis : It induces K+ efflux and Ca2+ influx in CSCs, leading to reduced intracellular pH and subsequent cellular stress .
  • Lysosomal Iron Sequestration : This process triggers ROS production and lysosomal membrane permeabilization, culminating in apoptosis .

Case Studies

Several clinical pilot studies have highlighted the potential of Salinomycin in treating resistant cancers:

  • Metastatic Breast Cancer : A patient with metastatic invasive ductal breast cancer received 200 µg/kg Salinomycin intravenously every other day, resulting in significant regression of metastases .
  • Squamous Cell Carcinoma : Another case involved a patient with advanced squamous cell carcinoma who stabilized their condition after switching to monotherapy with 250 µg/kg Salinomycin due to severe side effects from erlotinib .
  • Toxicity Observations : While Salinomycin shows promise, its toxicity profile is under-researched. In one incident involving accidental ingestion by a farmer, severe side effects such as rhabdomyolysis were reported .

Data Summary

The following table summarizes key characteristics and findings related to Salinomycin's biological activity:

Property/CharacteristicDetails
Chemical Formula C42H70O11
Molecular Weight 751 g/mol
Primary Use Antibacterial agent; anticancer therapy
Target Organisms Gram-positive bacteria; cancer stem cells
Mechanisms of Action Ion transport disruption; apoptosis induction; Wnt signaling inhibition
Clinical Applications Metastatic breast cancer; squamous cell carcinoma
Side Effects Noted Cytotoxicity at high concentrations; severe toxicity in accidental cases

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing Salinomycin’s cytotoxic effects in cancer cell lines?

  • Methodological Answer : Use dose-response assays (e.g., MTS or MTT) to evaluate cell viability across a concentration gradient (e.g., 0–64 µmol/L) and multiple time points (24–72 hours). Include IC50 calculations to quantify potency, as demonstrated in breast cancer MCF-7/DOX cells . Ensure adherence to NIH guidelines for preclinical studies, including detailed reporting of cell culture conditions, replicates, and statistical methods (e.g., one-way ANOVA with post-hoc t-tests) .

Q. How can researchers validate Salinomycin’s mechanism of action in overcoming drug resistance?

  • Methodological Answer : Combine functional assays (e.g., apoptosis via flow cytometry) with molecular profiling (e.g., ABC transporter activity or cancer stem cell marker expression). Compare results between drug-resistant and parental cell lines to isolate resistance-specific mechanisms. Reference studies using PICO frameworks to structure hypotheses (e.g., Population: resistant cells; Intervention: Salinomycin; Comparison: standard chemotherapy; Outcome: apoptosis rate) .

Q. What statistical approaches are appropriate for analyzing Salinomycin’s dose-dependent effects?

  • Methodological Answer : Use one-way ANOVA for multi-group comparisons (e.g., varying concentrations) followed by Student’s t-test for pairwise analysis. Report p-values and confidence intervals, and validate assumptions (e.g., normality, homogeneity of variance). Software like SPSS or R is recommended .

Advanced Research Questions

Q. How can conflicting data on Salinomycin’s efficacy in vivo versus in vitro be reconciled?

  • Methodological Answer : Conduct systematic reviews to identify variables causing discrepancies (e.g., bioavailability, tumor microenvironment differences). Use preclinical checklists to standardize reporting (e.g., animal model strain, dosing regimen, pharmacokinetic data) . Apply FINER criteria to refine research questions, ensuring studies are feasible, novel, and ethically aligned .

Q. What strategies optimize Salinomycin’s selectivity for cancer stem cells while minimizing off-target toxicity?

  • Methodological Answer : Employ co-culture systems with stromal cells to mimic tumor microenvironments. Test combination therapies (e.g., Salinomycin + immunotherapy) using factorial experimental designs. Validate selectivity via RNA sequencing to identify pathways differentially affected in malignant versus normal cells .

Q. How should researchers address contradictory findings in Salinomycin’s role in autophagy modulation?

  • Methodological Answer : Perform time-course experiments to distinguish pro-survival versus pro-death autophagy phases. Use CRISPR/Cas9 to knock out autophagy-related genes (e.g., ATG5) and assess phenotypic changes. Cross-validate results with orthogonal methods (e.g., LC3-II immunoblotting vs. fluorescence microscopy) .

Q. What frameworks guide the development of Salinomycin-based combination therapies?

  • Methodological Answer : Adopt PEO frameworks (Population: metastatic tumors; Exposure: Salinomycin + targeted therapy; Outcome: metastasis inhibition) to structure hypotheses. Use synergy analysis (e.g., Chou-Talalay method) to quantify drug interactions and avoid antagonistic effects .

Methodological Considerations

  • Data Quality : Ensure reproducibility by documenting raw data, normalization methods, and instrument calibration in supplementary materials .
  • Literature Review : Systematically map existing studies using PRISMA guidelines, highlighting gaps in Salinomycin’s pharmacokinetics or resistance mechanisms .
  • Ethical Compliance : For animal studies, obtain ethics approval (e.g., COEP protocols) and adhere to guidelines like COBEA for humane endpoints .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Salinomycin (Procoxacin)
Reactant of Route 2
Salinomycin (Procoxacin)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.